N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Description
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the thiadiazole family and has a unique chemical structure that makes it an attractive candidate for different scientific studies.
Scientific Research Applications
Synthesis and Drug Design
A general method has been developed for the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives. This synthesis involves initial cyclization reactions of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, producing compounds with potential pharmaceutical applications (J. Park, I. Ryu, Ji Hoon Park, D. Ha, Y. Gong, 2009).
Anticancer Properties
A "cost-effective" approach to the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole and dichloroacetic acid moieties has been proposed. These molecules, including the synthesis starting from 5-amino-1,3,4-thiadiazole-2-thiol, show promise in anticancer properties based on in vitro studies (I. Yushyn, Serhii Holota, Roman Lesyk, 2022).
Antimicrobial and Antifungal Action
Research into the antimicrobial and antifungal properties of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems has shown promising results. Compounds synthesized from 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings highlight the potential of these compounds for further study in antimicrobial applications (I. Sych, I. Drapak, M. Suleiman, Maryna V Rakhimova, N. Kobzar, I. Sych, L. Perekhoda, 2019).
Enzyme Inhibition
Microwave-assisted synthesis of novel acridine-acetazolamide conjugates has been investigated for their inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII. These conjugates demonstrated inhibition in the low micromolar and nanomolar range, suggesting potential for the development of inhibitors targeting specific enzymes involved in various physiological and pathological processes (Ramazan Ulus, Burak Aday, M. Tanc, C. Supuran, M. Kaya, 2016).
Antidepressant and Anxiolytic Activities
A study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives bearing different substituents revealed significant antidepressant and anxiolytic properties. These compounds were found to be comparable in efficiency to reference drugs Imipramine and Diazepam, highlighting the potential for developing new therapeutic agents for treating depression and anxiety disorders (F. Clerici, D. Pocar, M. Guido, A. Loche, V. Perlini, M. Brufani, 2001).
properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S2/c12-8(16)6-18-11-15-14-10(19-11)13-9(17)7-4-2-1-3-5-7/h7H,1-6H2,(H2,12,16)(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWIAJFAXKZDAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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